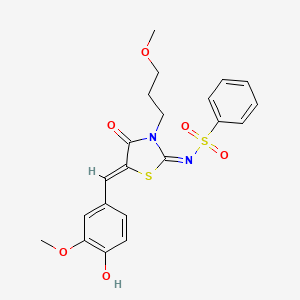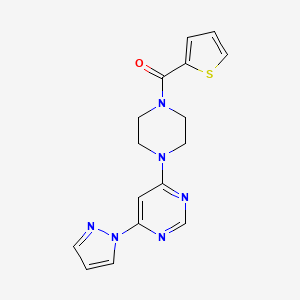
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-diméthylfuran-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La synthèse de nouveaux dérivés du 1,2,4-triazole a conduit à des agents anticancéreux prometteurs. En particulier, des composés dérivés de cette structure ont été évalués contre des lignées de cellules cancéreuses humaines, notamment MCF-7, Hela et A549. Notamment, les composés 7d, 7e, 10a et 10d ont montré une activité cytotoxique avec des valeurs de CI50 inférieures à 12 μM contre la lignée cellulaire Hela. Ces résultats suggèrent des applications potentielles en thérapie anticancéreuse .
Inhibition de l'aromatase
Des études de docking moléculaire ont révélé que ces dérivés interagissent avec la poche de liaison de l'enzyme aromatase. Les inhibiteurs de l'aromatase sont essentiels dans le traitement du cancer du sein, car ils suppriment la production d'œstrogènes. La capacité de ce composé à se lier à l'aromatase suggère un rôle potentiel dans les cancers hormonaux .
Propriétés antiprolifératives
Les composés hétérocycliques contenant des atomes d'azote, comme le cycle 1,2,4-triazole, présentent souvent de puissants effets antiprolifératifs. Le composé 10j, portant un groupe 2,4-difluoro, a montré une cytotoxicité adéquate. Une exploration plus approfondie de son mécanisme d'action pourrait révéler des applications supplémentaires .
Écran de cytotoxicité
Une bibliothèque de dérivés substitués de (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)méthanone a été criblée pour son activité cytotoxique in vitro contre diverses lignées cellulaires, notamment BT-474, HeLa, MCF-7, NCI-H460 et HaCaT. Cette classe de composés pourrait être prometteuse en tant qu'agents cytotoxiques potentiels .
Ciblage des cellules MV4-11
Un autre dérivé du triazole, le 3-(4-(4-phénoxyphényl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, a présenté une puissante activité antiproliférative avec une CI50 de 2 μM contre les cellules MV4-11. Cela suggère une application spécifique dans le ciblage de ces cellules leucémiques .
Pharmacocinétique et propriétés toxicologiques
La capacité de l'échafaudage du 1,2,4-triazole à former des liaisons hydrogène avec diverses cibles peut améliorer la pharmacocinétique et les propriétés toxicologiques. Des études supplémentaires sont nécessaires pour explorer son profil de sécurité et ses applications cliniques potentielles .
Mécanisme D'action
Target of Action
The primary targets of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone interacts with its targets by inhibiting the proliferation of cancer cells . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell growth and survival .
Pharmacokinetics
The pharmacokinetic properties of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s ability to form hydrogen bonds with different targets could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action, efficacy, and stability of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-7-14(13(2)26-12)17(25)23-5-3-22(4-6-23)15-8-16(20-10-19-15)24-11-18-9-21-24/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNDMXDGYINJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

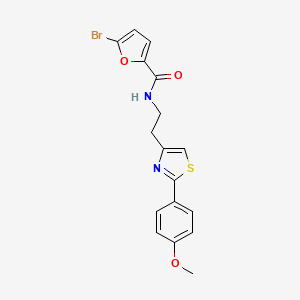
![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
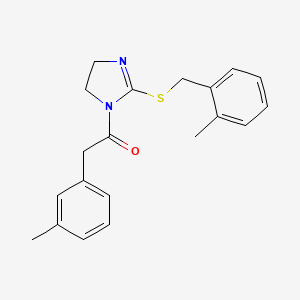
![2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2436936.png)
![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)
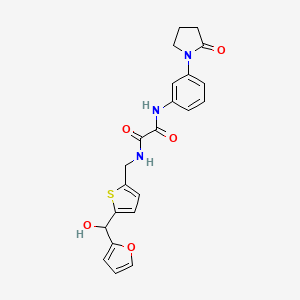
![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)

